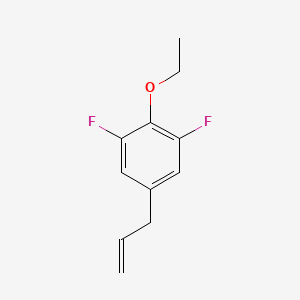

5-Allyl-2-ethoxy-1,3-difluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-1,3-difluoro-5-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O/c1-3-5-8-6-9(12)11(14-4-2)10(13)7-8/h3,6-7H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKGVDFYHPMIJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)CC=C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Allyl 2 Ethoxy 1,3 Difluorobenzene and Its Precursors

Strategies for the Construction of the 1,3-Difluorobenzene (B1663923) Scaffold

The formation of the 1,3-difluorinated aromatic ring is the foundational step in the synthesis. This scaffold can be assembled through various methods, broadly categorized into traditional fluorination techniques and modern catalytic approaches.

Traditional Aromatic Fluorination Approaches

Classical methods for introducing fluorine atoms onto an aromatic ring have been well-established, though they often involve harsh conditions or multi-step procedures. chemicalbook.comtaylorfrancis.com

One of the most prominent historical methods is the Balz-Schiemann reaction . chemicalbook.comgoogle.com This process involves the diazotization of an appropriate aniline (B41778) precursor, such as m-phenylenediamine, to form a diazonium salt. This salt is then treated with a fluorinating agent like fluoroboric acid (HBF₄) or its salts to produce a diazonium tetrafluoroborate. Subsequent thermal decomposition of this isolated salt yields the desired fluoroaromatic compound, releasing nitrogen gas and boron trifluoride. chemicalbook.comgoogle.com While historically significant, the industrial application of this method can be hampered by the instability of diazonium salts and the generation of toxic gases. chemicalbook.com

Another classical route involves the diazotization of an already fluorinated aniline, such as 2,4-difluoroaniline. The resulting diazonium salt is then subjected to a reductive de-diazotization (hydro-dediazotization) using a reducing agent like hypophosphorous acid. chemicalbook.com This method can offer good yields under milder conditions compared to the Balz-Schiemann reaction. chemicalbook.com

Electrophilic fluorination represents a more direct approach, utilizing powerful fluorinating agents to substitute a C-H bond with a C-F bond. numberanalytics.com Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are employed for this purpose, often in conjunction with functionalized arylmagnesium reagents prepared via halogen-magnesium exchange. organic-chemistry.org These modern electrophilic methods can be effective for a range of substrates, including electron-rich and sterically hindered compounds. organic-chemistry.org

Table 1: Comparison of Traditional Fluorination Approaches for Aromatic Scaffolds This table is generated based on available data and general principles of organic synthesis.

| Method | Precursor | Key Reagents | Key Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Balz-Schiemann Reaction | Arylamine | NaNO₂, HBF₄ | Diazonium tetrafluoroborate | Broad applicability | Multi-step, thermal decomposition, potentially hazardous byproducts. chemicalbook.com |

| Diazotization/Hydro-dediazotization | Fluoro-substituted arylamine | NaNO₂, Acid, H₃PO₂ | Diazonium salt | Good yields, milder conditions. chemicalbook.com | Requires pre-fluorinated starting material. |

| Electrophilic Fluorination | Arene | NFSI, Selectfluor | - | Direct C-H fluorination, applicable to complex molecules. numberanalytics.comorganic-chemistry.org | Requires potent and expensive fluorinating agents. |

Catalytic Dehalogenation Routes to Difluorobenzene Derivatives

Catalytic dehalogenation has emerged as an efficient and industrially viable alternative for producing 1,3-difluorobenzene. This method typically involves the removal of chlorine or bromine atoms from a readily available 1,3-difluorohalobenzene precursor.

A prominent example is the reductive dehalogenation of 2,4-difluorochlorobenzene or other 1,3-difluorohalobenzenes. google.com The reaction is carried out in the presence of a palladium catalyst, often supported on materials like activated charcoal (Pd/C) or alumina. google.com Hydrogen gas is used as the reductant under pressure, and the reaction is facilitated by the presence of an amine or other bases like lithium hydroxide (B78521) (LiOH) or magnesium oxide (MgO) in an aqueous or organic solvent system. google.com This process is advantageous due to its high purity output and the avoidance of unstable intermediates. google.com

The reaction conditions, such as temperature and the choice of base, can be optimized to achieve high conversion rates. For instance, reductive dechlorination of 2,4-difluorochlorobenzene can be effectively carried out at temperatures between 100°C and 140°C. google.com

Table 2: Catalytic Dehalogenation for 1,3-Difluorobenzene Synthesis Data derived from patent literature describing the process. google.com

| Substrate | Catalyst | Base / Additive | Temperature | Key Feature |

|---|---|---|---|---|

| 2,4-Difluorochlorobenzene | Pd/C (5%) | NaOH | 100°C | Reductive dechlorination with hydrogen. |

| 2,4-Difluorochlorobenzene | Pd/C (5%) | LiOH | 100°C | Effective dehalogenation in an aqueous system. |

| 2,4-Difluorochlorobenzene | Pd/C (5%) | MgO | 140°C | Higher temperature required for reaction initiation. |

| 1,3-Difluorohalobenzene | Palladium Catalyst | Amine | 70-140°C | General process for high-purity product. |

Regioselective Introduction of the Ethoxy Group

Once the 1,3-difluorobenzene scaffold is obtained, the next crucial step is the introduction of an ethoxy group at the C2 position, between the two fluorine atoms. This requires a regioselective etherification strategy.

Nucleophilic Aromatic Substitution with Ethoxide

Nucleophilic aromatic substitution (SNAr) is a primary method for this transformation. masterorganicchemistry.com In this reaction, the aromatic ring is attacked by a nucleophile, leading to the substitution of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups, such as fluorine atoms, activates the aromatic ring toward nucleophilic attack. youtube.com

For the synthesis of 2-ethoxy-1,3-difluorobenzene (B1591212), a 1,2,3-trifluorobenzene (B74907) or a similar substrate with a good leaving group at the C2 position could be reacted with sodium ethoxide. The two fluorine atoms at C1 and C3 activate the C2 position, facilitating the displacement of the leaving group by the ethoxide ion. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the adjacent fluorine atoms. youtube.comnih.gov The regioselectivity is generally high due to the strong activating effect of the ortho- and para-positioned fluorine atoms. masterorganicchemistry.com Organic photoredox catalysis has also been shown to enable the nucleophilic defluorination of unactivated fluoroarenes, expanding the scope of SNAr reactions. nih.gov

Etherification Strategies on Difluorobenzene Intermediates (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis provides an alternative and widely used pathway for forming ethers. wikipedia.orgbyjus.com This method involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com

To apply this to the target molecule, a 2,6-difluorophenol (B125437) intermediate would first need to be synthesized. This phenol (B47542) can then be deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding sodium 2,6-difluorophenoxide. youtube.com This alkoxide then acts as a nucleophile, attacking an ethylating agent like ethyl bromide or ethyl iodide. The SN2 displacement of the halide results in the formation of the desired 2-ethoxy-1,3-difluorobenzene. byjus.com This method is highly versatile and is a cornerstone of ether synthesis in both laboratory and industrial settings. byjus.com

Table 3: Comparison of Etherification Strategies This table is generated based on general principles of the described reactions.

| Method | Key Reactants | Mechanism | Key Considerations |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Activated difluorobenzene, Sodium ethoxide | SNAr (Addition-Elimination) | Requires an activated aromatic ring with a good leaving group. masterorganicchemistry.com Fluorine atoms act as activators. |

| Williamson Ether Synthesis | 2,6-Difluorophenol, Base (e.g., NaH), Ethyl halide (e.g., C₂H₅Br) | SN2 | Requires synthesis of the precursor phenol. The alkyl halide must be primary to avoid elimination side reactions. wikipedia.orgmasterorganicchemistry.com |

Incorporation of the Allyl Moiety

The final step in the synthesis of 5-Allyl-2-ethoxy-1,3-difluorobenzene is the introduction of the allyl group at the C5 position of the 2-ethoxy-1,3-difluorobenzene intermediate. This can be achieved through several modern catalytic methods.

One potential route is a palladium-catalyzed direct arylation of the C-H bond at the C5 position. acs.org This approach avoids the need to pre-functionalize the aromatic ring with a halide or other leaving group. The reaction would involve treating 2-ethoxy-1,3-difluorobenzene with an allyl source in the presence of a palladium catalyst and a suitable oxidant or mediator. acs.org The C-H bond between the two fluorine atoms (C2) is highly acidic and reactive, but selective functionalization at the C5 position would require careful control of directing groups and reaction conditions.

A more conventional and predictable approach involves a cross-coupling reaction . This would first require the synthesis of a halogenated intermediate, such as 5-bromo-2-ethoxy-1,3-difluorobenzene. This aryl halide can then be coupled with an allyl-containing organometallic reagent, such as allylboronic acid pinacol (B44631) ester (Suzuki coupling), allyltributyltin (Stille coupling), or allylmagnesium bromide (Kumada coupling), using a palladium catalyst.

Recent advancements have also explored the defluoroallylation of polyfluoroarenes. acs.orgresearchgate.net These methods involve the cleavage of a C-F bond and the formation of a C-C bond with an allylic partner, often initiated by photoredox catalysis or other means. researchgate.net While typically applied to perfluoroalkyl groups, the principles could be adapted for the functionalization of polyfluorinated aromatic rings. Research into the synthesis of related structures, such as (5-allyl-2-ethoxybenzyl)phosphine, confirms that the 5-allyl-2-ethoxy aromatic scaffold is synthetically accessible. researchgate.net

Allylation Reactions on Aromatic Substrates

A direct and powerful method for introducing an allyl group onto an aromatic ring is through the Claisen rearrangement, a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement of an allyl aryl ether. organic-chemistry.orgwikipedia.orglibretexts.orgbyjus.com This intramolecular process is thermally driven and proceeds through a concerted, cyclic transition state. libretexts.org

The proposed synthetic route would commence with a suitably substituted phenol, namely 4-allyl-2,6-difluorophenol. This precursor would first be etherified to form the corresponding allyl ether. Subsequent heating of this intermediate would induce the Claisen rearrangement, leading to the migration of the allyl group to the ortho position of the phenolic hydroxyl group. A final etherification of the resulting phenol would yield the target compound, this compound.

The mechanism of the aromatic Claisen rearrangement involves the formation of a six-membered, cyclic transition state. libretexts.org The reaction is typically concerted, with the simultaneous breaking of the oxygen-allyl bond and the formation of a new carbon-carbon bond at the ortho position of the aromatic ring. This initially forms a non-aromatic dienone intermediate, which then tautomerizes to the more stable phenolic product. libretexts.orgbyjus.com

Table 1: Key Features of the Aromatic Claisen Rearrangement

| Feature | Description |

| Reaction Type | beilstein-journals.orgbeilstein-journals.org-Sigmatropic Rearrangement |

| Key Intermediate | 6-allyl-2,4-cyclohexadienone |

| Driving Force | Formation of a stable aromatic ring |

| Stereochemistry | The reaction is stereospecific |

| Reaction Conditions | Typically requires heating (100-250 °C) |

Functional Group Interconversion Routes to the Allyl Side Chain

Functional group interconversion (FGI) offers alternative pathways to the allyl side chain, starting from a pre-functionalized difluorobenzene core. Two prominent methods for this transformation are the Wittig reaction and the use of Grignard reagents.

The Wittig reaction provides a reliable method for converting an aldehyde or ketone into an alkene. researchgate.net In this context, a plausible precursor would be 2-ethoxy-1,3-difluoro-5-formylbenzene. This aldehyde can be reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to generate the desired allyl group. The ylide is typically prepared by treating a phosphonium (B103445) salt, such as methyltriphenylphosphonium (B96628) bromide, with a strong base.

The Grignard reaction presents another versatile approach. sigmaaldrich.comyoutube.com One strategy involves the formation of a Grignard reagent from a halogenated precursor, such as 5-bromo-2-ethoxy-1,3-difluorobenzene. This organomagnesium compound can then be reacted with an allyl halide, like allyl bromide, to form the carbon-carbon bond of the allyl side chain. youtube.comorgsyn.org Alternatively, an aryl aldehyde precursor, 2-ethoxy-1,3-difluoro-5-formylbenzene, can be reacted with an allyl Grignard reagent, such as allylmagnesium bromide. sigmaaldrich.com This would yield a secondary alcohol, which could then be deoxygenated to the target allylbenzene (B44316).

Synthesis of Key Intermediates: The Case of 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene

The compound 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene is a valuable intermediate, as the bromomethyl group can be readily converted into an allyl group through various nucleophilic substitution reactions.

Bromomethylation Techniques

The most common and effective method for introducing a bromomethyl group onto a benzylic position is through free-radical bromination using N-Bromosuccinimide (NBS). masterorganicchemistry.comorganic-chemistry.orglibretexts.orgyoutube.com This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride. libretexts.org

The mechanism of this reaction involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the methyl group of the precursor, 2-ethoxy-1,3-difluoro-5-methylbenzene, to form a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to yield the desired bromomethylated product and another bromine radical, thus propagating the chain reaction. youtube.com The use of NBS is advantageous as it maintains a low, steady concentration of Br₂, which minimizes competing electrophilic addition to the aromatic ring. masterorganicchemistry.com

Table 2: Reagents and Conditions for Benzylic Bromination

| Reagent/Condition | Purpose |

| N-Bromosuccinimide (NBS) | Source of bromine radicals |

| Radical Initiator (e.g., AIBN, light) | Initiates the radical chain reaction |

| Non-polar Solvent (e.g., CCl₄) | Reaction medium |

| Precursor | 2-ethoxy-1,3-difluoro-5-methylbenzene |

Precursor Functionalization for Bromomethylation

The synthesis of the key precursor, 2-ethoxy-1,3-difluoro-5-methylbenzene, requires a multi-step synthetic sequence starting from more readily available materials. A plausible route could begin with a difluorotoluene derivative. For instance, starting with 2,6-difluorotoluene, a nitration reaction could introduce a nitro group, followed by reduction to an amine. The resulting aniline derivative could then undergo a Sandmeyer-type reaction to introduce a hydroxyl group. Subsequent etherification with an ethyl halide would yield the desired 2-ethoxy-1,3-difluoro-5-methylbenzene.

Alternatively, functionalization of a difluorobenzene can be considered. For example, 1,3-difluorobenzene can be formylated to produce 2,4-difluorobenzaldehyde. researchgate.net This aldehyde could then be subjected to a series of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and subsequent conversion to the methyl group. The ethoxy group could be introduced at an appropriate stage via nucleophilic aromatic substitution on a suitably activated precursor. The synthesis of various substituted difluorobenzenes often involves multi-step processes including halogenation, nitration, and etherification. google.comgoogle.comgoogle.comgoogle.com

Chemical Transformations and Reactivity of 5 Allyl 2 Ethoxy 1,3 Difluorobenzene

Reactions Involving the Allyl Group

The allyl group is a key site of reactivity in 5-Allyl-2-ethoxy-1,3-difluorobenzene, enabling a variety of addition and rearrangement reactions.

Electrophilic Additions to the Alkene Moiety (e.g., Epoxidation)

The double bond of the allyl group is susceptible to electrophilic attack. A common example of this is epoxidation, where the alkene reacts with a peroxy acid to form an oxirane. Epoxides are valuable synthetic intermediates due to the strain in their three-membered ring, which makes them reactive towards nucleophiles. ambeed.com This ring-opening can proceed via either acid or base catalysis, leading to the formation of diols or other functionalized products.

Transition-Metal Catalyzed Transformations of Allylic Systems (e.g., Cross-Coupling, Metathesis)

The allyl group readily participates in various transition-metal-catalyzed reactions, which are fundamental to modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. tezu.ernet.in

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming new bonds. tezu.ernet.inacs.org In the context of this compound, the allyl group can potentially undergo reactions like the Heck reaction, coupling with aryl halides. nih.gov The mechanism typically involves the oxidative addition of an aryl halide to a low-valent palladium catalyst, followed by insertion of the alkene (the allyl group) and subsequent β-hydride elimination to yield the coupled product. nih.gov The regioselectivity of such reactions can be influenced by the electronic properties of the substituents on the allylbenzene (B44316). nih.gov The difluoro-substituted aromatic ring can also participate in C-F bond activation under specific palladium catalysis conditions, coupling with reagents like N-tosylhydrazones. rsc.org

Metathesis: While specific examples involving this compound are not detailed in the provided search results, allyl groups are generally excellent substrates for olefin metathesis. This powerful reaction, often catalyzed by ruthenium or molybdenum complexes, allows for the cutting and reorganizing of double bonds, leading to the formation of new alkenes.

Below is an interactive table summarizing various palladium-catalyzed cross-coupling reactions.

| Reaction Name | Coupling Partners | Catalyst System (General) | Bond Formed |

| Suzuki-Miyaura | Organoboron compound + Organic halide | Pd catalyst, Base | C-C |

| Heck | Alkene + Organic halide | Pd catalyst, Base | C-C |

| Sonogashira | Terminal alkyne + Organic halide | Pd catalyst, Copper co-catalyst, Base | C-C (sp-sp²) |

| Buchwald-Hartwig | Amine/Alcohol + Organic halide | Pd catalyst, Ligand, Base | C-N / C-O |

Pericyclic Reactions and Photochemical Reactivity (e.g., [2+2] Photocycloaddition)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The allyl group of this compound can participate in such transformations.

Sigmatropic Rearrangements: The acs.orgacs.org-sigmatropic rearrangement, particularly the Claisen rearrangement (for allyl aryl ethers), is a prominent example. msu.edu While the subject molecule is not an allyl aryl ether, understanding this class of reactions is relevant to the broader reactivity of allylic systems. These reactions involve the concerted reorganization of six electrons and are highly stereospecific. msu.edu

Ene Reaction: The ene reaction is another pericyclic process where an alkene with an allylic hydrogen (the ene) reacts with a compound containing a double or triple bond (the enophile). msu.edu

Photochemical Reactivity: Although specific [2+2] photocycloaddition studies on this compound were not found, the alkene of the allyl group is a chromophore that can absorb UV light and potentially undergo such reactions with another alkene to form a cyclobutane (B1203170) ring.

Reactions at the Ethoxy Group

The ethoxy group, an ether linkage, also presents opportunities for chemical modification.

Ether Cleavage Reactions

The cleavage of the ether bond in the ethoxy group is a common transformation. This can typically be achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). This reaction would convert the ethoxy group into a hydroxyl group, yielding the corresponding phenol (B47542).

Modification or Functionalization of the Ethoxy Moiety

While direct modification of the ethoxy group without cleavage is less common, reactions involving the broader molecular scaffold can be influenced by the ethoxy group's electronic and steric properties. For instance, the synthesis of related structures like 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene involves the introduction of the ethoxy group via nucleophilic aromatic substitution or etherification, followed by bromomethylation. This indicates that the ethoxy group is stable under certain reaction conditions, such as radical bromination.

Reactivity of the Difluorobenzene Ring

The chemical behavior of the difluorobenzene core in this compound is dictated by the interplay of the electronic and steric properties of its four substituents: two fluorine atoms, an ethoxy group, and an allyl group. These substituents modulate the electron density of the aromatic ring and direct the regiochemical outcome of substitution reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. chemistrytalk.org The rate and position of this substitution are heavily influenced by the existing substituents on the benzene (B151609) ring. libretexts.org In this compound, the two available positions for substitution are the C-H bonds at C4 and C6. The regioselectivity of an electrophilic attack is determined by the cumulative directing effects of the substituents.

The directing influence of each substituent is summarized below:

Ethoxy Group (-OEt) at C2: This is a strongly activating group due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic π-system. libretexts.org It is a powerful ortho-, para-director. numberanalytics.commasterorganicchemistry.com

Allyl Group at C5: As an alkyl group, the allyl substituent is a weakly activating group that donates electron density primarily through an inductive effect. numberanalytics.com It also functions as an ortho-, para-director.

When multiple substituents are present, the most powerfully activating group typically governs the position of substitution. masterorganicchemistry.com In this molecule, the ethoxy group is the dominant activating substituent. Although its primary ortho- and para-positions are already substituted, its strong activating effect significantly increases the nucleophilicity of the entire ring, making it highly reactive towards electrophiles compared to benzene itself. msu.edu

The remaining ortho-, para-directing groups (allyl and both fluorines) all direct towards the unoccupied C4 and C6 positions. This creates a consensus among the directing groups, strongly favoring substitution at these two sites. The choice between the C4 and C6 positions would be influenced by the specific electrophile and reaction conditions, with steric hindrance potentially playing a role. Attack at the C4 position is ortho to the allyl group and one fluorine atom, while the C6 position is ortho to the allyl group and the other fluorine atom.

Table 1: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Classification | Directing Preference |

|---|---|---|---|---|

| -F | C1 | Inductive: WithdrawingResonance: Donating | Deactivating | Ortho, Para (to C2, C6, C4) |

| -OCH2CH3 | C2 | Inductive: WithdrawingResonance: Strongly Donating | Strongly Activating | Ortho, Para (to C1, C3, C5) |

| -F | C3 | Inductive: WithdrawingResonance: Donating | Deactivating | Ortho, Para (to C2, C4, C6) |

Nucleophilic Aromatic Substitution and Aromatic Ring Transformations

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.com This reaction pathway is fundamentally different from electrophilic substitution. The viability of SNAr is contingent on the electronic nature of the aromatic ring; it requires an electron-deficient (electrophilic) ring to be attacked by a nucleophile. chemistrytalk.orgchemistrysteps.com

The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to a good leaving group. libretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. chemistrysteps.com

In the case of this compound, the aromatic ring is substituted with two electron-donating groups: a strongly donating ethoxy group and a weakly donating allyl group. These groups enrich the aromatic ring with electron density, making it nucleophilic and thus highly deactivated towards attack by nucleophiles. While fluorine is an excellent leaving group for SNAr reactions—often better than other halogens due to the high polarity of the C-F bond which attracts the nucleophile—the electron-rich nature of this specific benzene ring would likely prevent a standard addition-elimination SNAr reaction from occurring under typical conditions. libretexts.orgyoutube.com

For SNAr to proceed on such an electron-rich system, unconventional methods would be required. Recent research has shown that photoredox catalysis can enable the nucleophilic substitution of unactivated and even electron-rich fluoroarenes, but such transformations are outside the scope of classical SNAr conditions. nih.gov

C-H Bond Functionalization of the Aromatic Core

Direct C-H bond functionalization represents a modern and efficient strategy in organic synthesis, aiming to form new bonds by directly converting C-H bonds, thereby avoiding the need for pre-functionalized starting materials. rsc.org These transformations are typically mediated by transition-metal catalysts.

For this compound, the potential sites for C-H functionalization are again the C4 and C6 positions. The regioselectivity of these reactions is often controlled by a directing group, which coordinates to the metal catalyst and brings it into proximity with a specific C-H bond, usually in the ortho position. rsc.org

The ethoxy group, with its Lewis basic oxygen atom, could potentially serve as a monodentate directing group. However, this directing effect is typically limited to its ortho positions (C1 and C3), which are blocked by fluorine atoms in this molecule.

In the absence of a dominant directing effect from the ethoxy group, the inherent reactivity of the C-H bonds at C4 and C6 would dictate the outcome. The presence of fluorine atoms can influence the acidity and reactivity of adjacent C-H bonds. Palladium-catalyzed C-H functionalization reactions have been used to form new C-C bonds on fluoroarenes. beilstein-journals.org The precise regiochemical outcome would be highly dependent on the specific catalytic system (metal, ligand, oxidant) and reaction conditions employed, with subtle electronic and steric factors determining whether functionalization occurs preferentially at C4 or C6.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| Anisole |

| 2,4,6-trinitrochlorobenzene |

Derivatives and Analogues of 5 Allyl 2 Ethoxy 1,3 Difluorobenzene

Systematic Synthesis of Structural Analogues

The generation of structural analogues of 5-Allyl-2-ethoxy-1,3-difluorobenzene can be methodically approached by modifying its three key substituents. This allows for the fine-tuning of its physicochemical properties.

The allyl group is a versatile functional handle for a variety of chemical transformations. Standard synthetic organic chemistry techniques can be employed to alter its structure.

Saturation: The double bond of the allyl group can be readily reduced to a propyl group through catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) and a hydrogen source. This transformation converts the alkene to an alkane, thereby removing its reactivity as an unsaturated system.

Isomerization: The terminal double bond can be isomerized to an internal position, forming a propenylbenzene derivative. This is often achieved using transition-metal catalysts or strong bases.

Oxidation: The allyl side chain can undergo oxidative cleavage (e.g., using ozone followed by a reductive or oxidative workup) to yield a benzaldehyde (B42025) or a benzoic acid derivative, respectively. Alternatively, milder oxidation can afford an epoxide or a diol at the site of the double bond. nih.gov

Chain Elongation/Modification: Cross-metathesis reactions with other olefins, catalyzed by ruthenium-based catalysts, can be used to extend the chain length or introduce new functional groups. The allyl group is also amenable to hydroformylation to introduce an aldehyde functionality or Heck coupling reactions. researchgate.net

Table 1: Potential Modifications of the Allyl Side Chain

| Reaction Type | Reagents/Catalysts | Resulting Functional Group |

|---|---|---|

| Hydrogenation | H₂, Pd/C | Propyl |

| Isomerization | Transition-metal catalysts (e.g., Rh, Ru) | Propenyl |

| Dihydroxylation | OsO₄, NMO | 1,2-Diol |

| Epoxidation | m-CPBA | Epoxide |

| Oxidative Cleavage | 1. O₃; 2. DMS or Zn/H₂O | Aldehyde |

The ethoxy group can be replaced with other alkoxy groups to study the effect of chain length on the compound's properties. The synthesis of such analogues would likely start from a common precursor, 5-allyl-2,6-difluorophenol. This intermediate could be synthesized and then subjected to Williamson ether synthesis with various alkyl halides (e.g., methyl iodide for a methoxy (B1213986) group, or propyl bromide for a propoxy group) in the presence of a base. The existence of the analogous compound 5-Allyl-1,3-difluoro-2-propoxybenzene is documented in chemical databases, supporting the feasibility of this synthetic approach. nih.gov

The choice of alkoxy substituent can influence properties such as lipophilicity, steric hindrance, and electronic character of the aromatic ring. acs.orgnih.govresearchgate.net

Table 2: Synthesis of Alkoxy Analogues via Williamson Ether Synthesis

| Target Analogue | Alkylating Agent |

|---|---|

| 5-Allyl-2-methoxy-1,3-difluorobenzene | Methyl iodide (CH₃I) or Dimethyl sulfate (B86663) ((CH₃)₂SO₄) |

| 5-Allyl-2-propoxy-1,3-difluorobenzene | 1-Bromopropane (CH₃CH₂CH₂Br) |

Altering the number and position of fluorine atoms on the benzene (B151609) ring represents a more fundamental synthetic challenge, typically requiring a different synthetic starting point rather than modification of the final compound. The presence of fluorine atoms significantly impacts the electronic properties of the benzene ring and can hinder or direct certain substitution reactions. researchgate.netnih.gov

For example, to synthesize an isomer such as 4-Allyl-2,6-difluoro-1-ethoxybenzene, one might start from 3,5-difluorophenol. The synthesis could proceed through allylation of the phenol (B47542), followed by a Claisen rearrangement to install the allyl group at the C4 position, and finally etherification of the phenolic hydroxyl to an ethoxy group. The synthesis of various difluorobenzene isomers is a well-established field, often starting from precursors like difluoroanilines or difluorochlorobenzenes. google.com Nucleophilic aromatic substitution (SNAr) reactions on highly halogenated benzenes can also be a viable, though sometimes challenging, route to introduce alkoxy groups chemoselectively. vanderbilt.edu

Synthesis of Complex Molecules Incorporating the this compound Scaffold

The functional groups of this compound make it a potentially valuable building block for synthesizing more complex chemical structures, such as heterocyclic systems and polycyclic aromatic hydrocarbons (PAHs).

The allyl group is a key reactive site for the construction of heterocyclic rings.

Dihydrofurans/Furans: The allyl group can be isomerized to a propenyl group, which can then undergo oxidative cyclization in the presence of an appropriate catalyst to form a furan (B31954) ring fused to the benzene core, creating a substituted benzofuran.

Chromanes: The phenolic precursor to the title compound, 5-allyl-2,6-difluorophenol, could undergo a Prins-type cyclization with an aldehyde or ketone to form a chromane (B1220400) ring system.

Pyridines/Quinolines: The allyl chain can be converted into a 1,3-dicarbonyl compound through Wacker oxidation followed by further oxidation. This diketone can then be condensed with ammonia (B1221849) or an amine to form a pyridine (B92270) or, through more complex strategies, a quinoline (B57606) ring.

The aromatic core and the allyl side chain can both participate in reactions to build fused ring systems, leading to the formation of fluorinated polycyclic aromatic hydrocarbons (F-PAHs). F-PAHs are of interest in materials science. researchgate.net

A common strategy involves an intramolecular cyclization reaction. For example, the allyl group could be functionalized to an appropriate side chain that can undergo a Friedel-Crafts-type reaction to form a new six-membered ring. A more direct approach is photocyclization, such as the Mallory reaction. nih.gov For instance, if the allyl group is first converted to a styryl group via a Heck or Wittig reaction, subsequent photochemical irradiation can induce an intramolecular cyclization to form a phenanthrene (B1679779) derivative. nih.govacs.orgnih.gov The synthesis of PAHs often involves the strategic construction of stilbene-like precursors followed by oxidative cyclization. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-Allyl-1,3-difluoro-2-propoxybenzene |

| 5-allyl-2,6-difluorophenol |

| 5-Allyl-2-methoxy-1,3-difluorobenzene |

| 5-Allyl-2-isopropoxy-1,3-difluorobenzene |

| 4-Allyl-2,6-difluoro-1-ethoxybenzene |

| 3,5-difluorophenol |

| 2,4-difluorochlorobenzene |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 5-Allyl-2-ethoxy-1,3-difluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the allyl, ethoxy, and aromatic groups.

Aromatic Region: The benzene (B151609) ring has two aromatic protons. Due to the substitution pattern, these protons are not equivalent and would likely appear as a multiplet or two distinct multiplets in the range of 6.5-7.5 ppm. The exact chemical shifts and coupling patterns would be influenced by the electron-donating ethoxy group and the electron-withdrawing fluorine atoms. For comparison, the aromatic protons of 1,3-difluorobenzene (B1663923) appear in a range of approximately 6.6 to 7.3 ppm. rsc.orgchemicalbook.comchemicalbook.comwiredchemist.com

Allyl Group: The allyl group (–CH₂–CH=CH₂) would give rise to three distinct sets of signals. The proton on the internal carbon of the double bond (–CH=) would appear as a complex multiplet, typically between 5.8 and 6.1 ppm. The two terminal vinyl protons (=CH₂) are diastereotopic and would present as two separate multiplets around 5.0-5.3 ppm. The methylene (B1212753) protons (–CH₂–) adjacent to the aromatic ring would likely be a doublet around 3.4 ppm.

Ethoxy Group: The ethoxy group (–O–CH₂–CH₃) would exhibit a quartet for the methylene protons (–O–CH₂–) around 4.0-4.2 ppm, coupled to the methyl protons. The methyl protons (–CH₃) would appear as a triplet around 1.3-1.5 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | m |

| Allyl-CH= | 5.8 - 6.1 | m |

| Allyl=CH₂ | 5.0 - 5.3 | m |

| Allyl-CH₂ | ~3.4 | d |

| Ethoxy-OCH₂ | 4.0 - 4.2 | q |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Aromatic Carbons: The six carbons of the benzene ring would produce distinct signals. The carbons bonded to fluorine (C-1 and C-3) would show large carbon-fluorine couplings and appear significantly downfield, likely in the range of 150-165 ppm. The carbon attached to the ethoxy group (C-2) would also be downfield. The remaining aromatic carbons would resonate at chemical shifts influenced by the substituents. For reference, the carbons in allylbenzene (B44316) show signals in the aromatic region between 126 and 141 ppm. chemicalbook.com

Allyl Group Carbons: The three carbons of the allyl group would have characteristic chemical shifts: the internal sp² carbon (–CH=) around 135-140 ppm, the terminal sp² carbon (=CH₂) around 115-120 ppm, and the sp³ methylene carbon (–CH₂–) around 35-40 ppm.

Ethoxy Group Carbons: The methylene carbon of the ethoxy group (–O–CH₂–) is expected around 60-70 ppm, while the methyl carbon (–CH₃) would be found upfield, around 15 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-F | 150 - 165 (d) |

| Aromatic C-O | >150 |

| Aromatic C-H & C-C | 100 - 140 |

| Allyl -CH= | 135 - 140 |

| Allyl =CH₂ | 115 - 120 |

| Allyl -CH₂- | 35 - 40 |

| Ethoxy -OCH₂- | 60 - 70 |

¹⁹F NMR is a crucial technique for organofluorine compounds. In this compound, the two fluorine atoms are not chemically equivalent due to the substitution pattern. Therefore, two distinct signals are expected in the ¹⁹F NMR spectrum. The chemical shifts would likely fall in the typical range for aryl fluorides, and the signals may show coupling to each other and to the nearby aromatic protons. For instance, the ¹⁹F NMR spectrum of 1,3-difluorobenzene shows a single signal as the two fluorine atoms are equivalent. spectrabase.com The presence of different substituents in the target molecule breaks this symmetry.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. COSY would reveal the coupling relationships between protons, for example, within the allyl and ethoxy groups. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would establish long-range correlations, helping to connect the allyl and ethoxy groups to the correct positions on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern would likely involve characteristic losses:

Loss of the ethoxy group (•OCH₂CH₃) or an ethyl radical (•CH₂CH₃).

Cleavage of the allyl group, potentially with loss of a C₃H₅ radical.

A McLafferty-type rearrangement involving the ethoxy group is also possible.

Fragmentation of the aromatic ring itself, which is a common feature in the mass spectra of benzene derivatives. nist.govnist.gov The mass spectrum of 1,3-difluorobenzene shows a strong molecular ion peak at m/z 114, with other significant peaks at m/z 88 and 63. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound would be expected to display the following characteristic absorption bands:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aliphatic C-H stretching (allyl and ethoxy groups): Just below 3000 cm⁻¹.

C=C stretching (aromatic and allyl): In the region of 1450-1600 cm⁻¹.

C-O-C stretching (ether linkage): Strong absorptions in the 1000-1300 cm⁻¹ range. The IR spectrum of allyl ethyl ether shows a strong C-O-C stretch around 1115 cm⁻¹. nist.gov

C-F stretching: Strong, characteristic absorptions for the aryl-fluorine bonds, typically in the 1100-1400 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C=C Stretch (Allyl) | ~1640 |

| C-O-C Stretch | 1000 - 1300 |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

As of the current available scientific literature, a complete single-crystal X-ray diffraction analysis for this compound has not been reported. Therefore, detailed crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates, are not available for this specific compound.

For a definitive determination of the solid-state molecular and crystal structure of this compound, experimental X-ray crystallographic analysis would be required. Such a study would provide precise measurements of bond lengths, bond angles, and torsion angles, as well as reveal the nature of intermolecular interactions, such as C-H···F hydrogen bonds and potential π-π stacking, which govern the crystal lattice.

Below are tables outlining the type of data that would be obtained from such an analysis, based on standard crystallographic reporting formats.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound.

| Parameter | Value |

| Empirical formula | C₁₁H₁₂F₂O |

| Formula weight | 198.21 |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = ? Å, α = 90° |

| b = ? Å, β = ?° | |

| c = ? Å, γ = 90° | |

| Volume | ? ų |

| Z | ? |

| Density (calculated) | ? Mg/m³ |

| Absorption coefficient | ? mm⁻¹ |

| F(000) | ? |

| Crystal size | ? x ? x ? mm |

| Theta range for data collection | ? to ?° |

| Index ranges | ? ≤ h ≤ ?, ? ≤ k ≤ ?, ? ≤ l ≤ ? |

| Reflections collected | ? |

| Independent reflections | ? [R(int) = ?] |

| Completeness to theta = ?° | ? % |

| Absorption correction | Data not available |

| Max. and min. transmission | ? and ? |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | ? / ? / ? |

| Goodness-of-fit on F² | ? |

| Final R indices [I>2sigma(I)] | R1 = ?, wR2 = ? |

| R indices (all data) | R1 = ?, wR2 = ? |

| Largest diff. peak and hole | ? and ? e.Å⁻³ |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound.

| Bond | Length (Å) | Angle | Degrees (°) |

| C1-C2 | Data not available | F1-C1-C2 | Data not available |

| C1-F1 | Data not available | C1-C2-C3 | Data not available |

| C2-O1 | Data not available | C2-O1-C(ethoxy) | Data not available |

| C3-F2 | Data not available | F2-C3-C4 | Data not available |

| C5-C(allyl) | Data not available | C4-C5-C(allyl) | Data not available |

Without experimental data, any discussion of the specific structural parameters remains speculative. The scientific community awaits a formal crystallographic study to fully elucidate the solid-state structure of this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for exploring the electronic properties and energetic landscape of molecules. biorxiv.orgnih.gov These first-principles methods solve approximations of the Schrödinger equation to determine the electronic structure of a system, from which numerous other properties can be derived. For 5-Allyl-2-ethoxy-1,3-difluorobenzene, DFT methods like B3LYP or ωB97X-D, combined with appropriate basis sets (e.g., 6-311+G(d,p) or larger), would be a common choice to balance computational cost and accuracy. nih.gov

Analysis of the electronic structure provides a deep understanding of a molecule's stability, reactivity, and intermolecular interactions. Key aspects of this analysis for this compound would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov For this molecule, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the allyl group's double bond, while the LUMO would likely be distributed across the aromatic ring, influenced by the electronegative fluorine atoms.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. nih.govresearchgate.net For this compound, negative potential (red/yellow) would be expected around the electronegative fluorine and oxygen atoms, as well as the π-system of the allyl group, indicating sites for electrophilic attack. Positive potential (blue) would be found near the hydrogen atoms.

Mulliken and Natural Bond Orbital (NBO) Charge Analysis: These methods partition the total electron density among the atoms in the molecule, providing atomic charges. This analysis would quantify the electron-withdrawing effect of the fluorine atoms and the electron-donating effect of the ethoxy group on the benzene (B151609) ring. emerginginvestigators.org

Illustrative Data Table: Calculated Electronic Properties Note: This table is a hypothetical representation of data that would be generated from a DFT calculation (e.g., at the B3LYP/6-311+G(d,p) level) for this compound. Actual values would require a specific calculation.

| Property | Hypothetical Value | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of molecular stability and reactivity. |

| Dipole Moment | 2.1 Debye | Measure of the overall polarity of the molecule. |

| MEP Minimum | -0.05 a.u. | Most negative potential, likely near F or O atoms. |

| MEP Maximum | +0.04 a.u. | Most positive potential, likely near H atoms. |

DFT calculations are widely used to predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra. youtube.com

NMR Spectroscopy: Calculating nuclear magnetic shieldings (which are then converted to chemical shifts) is a powerful application of DFT. nih.gov For this compound, this would be particularly useful for assigning the complex ¹H, ¹³C, and ¹⁹F NMR spectra. nih.govyoutube.com The GIAO (Gauge-Including Atomic Orbital) method is standard for such predictions. rsc.org Calculations can help distinguish between the chemical shifts of the two non-equivalent fluorine atoms and the various aromatic and aliphatic protons.

Vibrational (IR/Raman) Spectroscopy: The calculation of vibrational frequencies can aid in the assignment of peaks in experimental infrared (IR) and Raman spectra. The computed frequencies correspond to specific vibrational modes, such as C-F stretches, C=C stretch of the allyl group, and aromatic ring vibrations.

Illustrative Data Table: Predicted ¹⁹F and ¹³C NMR Chemical Shifts Note: This table is an example of predicted NMR shifts relative to a standard (e.g., CFCl₃ for ¹⁹F, TMS for ¹³C) derived from a GIAO-DFT calculation. Experimental correlation is often required.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) |

| C1 | ¹³C | 158.5 (C-F) |

| C2 | ¹³C | 145.0 (C-O) |

| C3 | ¹³C | 159.0 (C-F) |

| C4 | ¹³C | 105.0 (C-H) |

| C5 | ¹³C | 130.0 (C-Allyl) |

| C6 | ¹³C | 110.0 (C-H) |

| F (at C1) | ¹⁹F | -115.2 |

| F (at C3) | ¹⁹F | -118.9 |

DFT is a key tool for elucidating reaction mechanisms. rsc.orgyoutube.com For reactions involving this compound, such as electrophilic addition to the allyl group or nucleophilic aromatic substitution, computational methods can map out the entire reaction pathway. This involves:

Locating Stationary Points: Geometries of reactants, intermediates, and products are optimized as energy minima on the potential energy surface.

Transition State (TS) Searching: The highest energy point along the reaction coordinate, the transition state, is located. youtube.com The structure of the TS provides insight into the geometry of the activated complex.

Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation barrier (Ea), which is a primary determinant of the reaction rate. youtube.com For example, a study could compare the activation barriers for different possible reactions to predict the most likely product.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The flexibility of the allyl and ethoxy side chains makes conformational analysis critical for understanding the molecule's behavior. nih.gov These chains can rotate around single bonds, leading to multiple low-energy three-dimensional arrangements (conformers) that can influence the molecule's physical properties and biological interactions. nomad-laboratory.denih.gov

This two-step process is used to identify stable conformers.

Conformational Sampling: The first step is to generate a wide variety of possible conformations. calcus.cloud This can be done through systematic rotation of dihedral angles or using stochastic search methods. nih.gov For this compound, the key dihedral angles would be those defining the orientation of the allyl and ethoxy groups relative to the benzene ring.

Energy Minimization: Each generated conformation is then subjected to geometry optimization to find the nearest local energy minimum. nih.gov This is typically done first with a computationally inexpensive method like molecular mechanics (MM) using a force field (e.g., MMFF94), followed by higher-level DFT calculations on the most promising low-energy candidates to obtain more accurate geometries and relative energies. rsc.org The result is a set of stable conformers and their relative populations according to the Boltzmann distribution.

Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time by solving Newton's equations of motion. researchgate.netyoutube.com An MD simulation would reveal how this compound explores its conformational space in a given environment (e.g., in a solvent or at a specific temperature).

An MD trajectory for this molecule would show the rapid twisting and turning of the side chains, transitions between different stable conformations, and the timescale of these movements. nih.gov Analysis of the trajectory can provide information on:

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible (the terminal carbons of the allyl and ethoxy groups would show the highest RMSF).

Dihedral Angle Distributions: To see which torsional angles are preferred and how often transitions between them occur. nih.gov

MD simulations are especially powerful for understanding how the molecule might interact with a larger system, such as a biological membrane or a receptor active site, as they capture the dynamic nature of both the molecule and its environment. nih.gov

Theoretical Studies on Reactivity and Selectivity

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules, offering insights into their reactivity and selectivity without the need for empirical observation. For a molecule such as this compound, these methods can elucidate the electronic structure and predict its behavior in chemical reactions. By employing quantum mechanical calculations, it is possible to model various molecular characteristics that govern its interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is indicative of a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy reflects its capacity to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability; a larger gap generally implies lower reactivity. researchgate.net

For this compound, the distribution and energies of these frontier orbitals are influenced by its distinct substituents. The ethoxy group, being an electron-donating group, and the fluorine atoms, being electron-withdrawing, along with the π-system of the allyl group, collectively shape the electronic landscape of the molecule.

While specific experimental or calculated values for this compound are not available in the cited literature, a hypothetical FMO analysis based on computational studies of similar substituted benzenes can provide illustrative insights. semanticscholar.org Density Functional Theory (DFT) calculations are a common method for determining these orbital energies. youtube.comschrodinger.com

Table 1: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Indicates the energy of the highest energy electrons available to participate in a reaction. A higher value suggests stronger electron-donating ability. |

| LUMO | -1.2 | Represents the energy of the lowest energy empty orbital. A lower value indicates a greater propensity to accept electrons. |

| HOMO-LUMO Gap | 7.3 | The energy difference between the HOMO and LUMO. A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: The values presented in this table are hypothetical and for illustrative purposes only, based on general principles of FMO theory and data for analogous compounds.

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of a chemical compound based on its molecular structure. nih.gov These models establish a mathematical correlation between calculated molecular descriptors and an experimentally determined property. Polarizability, a measure of how easily the electron cloud of a molecule can be distorted by an external electric field, is a property that can be effectively modeled using QSPR. mdpi.comresearchgate.net

The development of a QSPR model for the polarizability of a class of compounds that includes this compound would involve several steps. First, a dataset of molecules with known polarizabilities and similar structural features would be compiled. Then, a wide range of molecular descriptors, such as constitutional, topological, and quantum-chemical descriptors, would be calculated for each molecule. researchgate.net Finally, statistical methods, such as multiple linear regression, are used to build a model that relates a selection of these descriptors to the polarizability.

While a specific QSPR model for this compound is not detailed in the available literature, a representative QSPR equation for predicting polarizability (α) in a series of substituted aromatic compounds might take the following form:

α = β₀ + β₁ (Descriptor₁) + β₂ (Descriptor₂) + ... + βₙ (Descriptorₙ)

Here, β represents the regression coefficients determined from the statistical analysis.

Table 2: Representative Descriptors in QSPR Modeling for Polarizability

| Descriptor Type | Example Descriptor | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based index that reflects the branching of the molecular skeleton. |

| Quantum-Chemical | HOMO Energy | The energy of the Highest Occupied Molecular Orbital, reflecting electron-donating ability. |

| Electrostatic | Dipole Moment | A measure of the overall polarity of the molecule. |

Note: This table provides examples of descriptor types that could be used in a QSPR model for polarizability and is for illustrative purposes.

Advanced Applications in Synthetic Chemistry and Materials Science

Role as a Building Block in Multi-Step Organic Synthesis

As a substituted benzene (B151609) derivative, 5-Allyl-2-ethoxy-1,3-difluorobenzene is categorized as an organic building block. acs.org Its structural features, including the allyl and ethoxy groups, alongside the fluorine atoms, offer multiple sites for chemical modification, making it a valuable starting material for more complex molecules.

Precursor for Diversely Functionalized Scaffolds

The chemical reactivity of this compound is centered on its allyl and aromatic functionalities. The allyl group is particularly significant as it can undergo a wide array of well-established transformations. These include, but are not limited to, oxidation, reduction, hydroformylation, and isomerization. Such reactions allow for the introduction of various oxygen-containing functional groups or the extension of the carbon chain.

Furthermore, the difluorinated aromatic ring can be subjected to nucleophilic aromatic substitution or metallation, followed by reaction with electrophiles. This allows for the introduction of additional substituents on the benzene core, leading to highly functionalized and structurally diverse molecular scaffolds. While specific examples detailing the conversion of this compound into such scaffolds are not extensively documented in publicly available literature, its potential is inferred from the known reactivity of similar allyl-substituted aromatic compounds.

Intermediate in Combinatorial Chemistry Libraries (synthetic focus)

Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds, known as libraries, for screening in drug discovery and materials science. The generation of these libraries often relies on a central scaffold that can be systematically modified. nih.gov

The structure of this compound, with its distinct reactive sites, makes it a theoretically suitable candidate for inclusion in combinatorial library synthesis. The allyl group can be derivatized through various reactions, while the aromatic ring offers further points for modification. However, there is currently no specific research available that documents the use of this compound as a core scaffold in the construction of combinatorial chemistry libraries.

Application in Catalyst Development and Ligand Design

The development of novel ligands for transition metal catalysis is a cornerstone of modern synthetic chemistry. The electronic and steric properties of a ligand are crucial in determining the efficacy and selectivity of a metal catalyst.

Preparation of Ligands for Transition Metal Catalysis

While direct application of this compound in ligand synthesis is not explicitly detailed, research into structurally related molecules highlights a clear pathway for its use. A notable example is the synthesis of the heterocyclic phosphine (B1218219) ligand, 1,3-di-p-tolyl-5-(5'-allyl-2'-ethoxybenzyl)-1,3-diaza-5-diazaphosphacyclohexane. bohrium.com This complex ligand was prepared from a precursor containing the 5-allyl-2-ethoxybenzyl moiety, a structure closely related to the target compound of this article.

This synthesis demonstrates how the allyl- and ethoxy-substituted benzyl (B1604629) unit can be incorporated into a larger, more complex ligand architecture. bohrium.com The presence of the allyl group in such ligands offers a site for further modification or for anchoring the ligand to a solid support.

Exploration of Catalytic Activities of its Metal Complexes

The utility of ligands is ultimately determined by the catalytic performance of their corresponding metal complexes. In the case of the aforementioned 1,3-di-p-tolyl-5-(5'-allyl-2'-ethoxybenzyl)-1,3-diaza-5-diazaphosphacyclohexane ligand, it was successfully complexed with both Platinum(II) and Nickel(II) salts. bohrium.com

The resulting complexes, PtCl2L2 and NiCl2L2, were characterized by X-ray diffraction, confirming the coordination of the phosphine ligand to the metal center. bohrium.com The study of such complexes is a critical step in evaluating their potential as catalysts for various organic transformations. The electronic environment created by the ligands, influenced by substituents like the allyl and ethoxy groups, can have a profound impact on the catalytic activity of the metal. For instance, π-allyl palladium complexes are known to be highly active precatalysts in cross-coupling reactions, with their activity influenced by the nature of the allyl group and other ligands. acs.org

| Complex | Metal Center | Ligand | Coordination Geometry |

| PtCl2L2 | Platinum (II) | 1,3-di-p-tolyl-5-(5'-allyl-2'-ethoxybenzyl)-1,3-diaza-5-diazaphosphacyclohexane | cis |

| NiCl2L2 | Nickel (II) | 1,3-di-p-tolyl-5-(5'-allyl-2'-ethoxybenzyl)-1,3-diaza-5-diazaphosphacyclohexane | trans |

| Table based on data from Balueva et al., 2022. bohrium.com |

Exploration in Advanced Materials Development (e.g., Liquid Crystals, Polymers)

The incorporation of fluorine atoms into organic molecules is a well-established strategy in materials science for tuning properties such as thermal stability, viscosity, and dielectric anisotropy. This is particularly relevant in the field of liquid crystals. researchgate.netbiointerfaceresearch.com

The molecular structure of this compound, featuring a rigid aromatic core with flexible side chains and polar fluorine substituents, suggests its potential as a component in liquid crystal mixtures or as a monomer for polymer synthesis. The allyl group, in particular, could serve as a polymerizable unit.

However, despite these promising structural features, there is a lack of specific published research detailing the synthesis or characterization of liquid crystals or polymers derived directly from this compound. The development of such materials remains an area for future exploration.

Incorporation into Polymeric Structures

The allyl functionality in this compound is a key feature that enables its use as a monomer in various polymerization reactions. Allyl-functionalized polymers are a significant class of materials with applications in diverse fields, including the development of specialized resins and materials for electronic applications due to their notable physical and electrical properties. nih.gov

The polymerization of allyl-containing monomers can be achieved through several methods, including coordination-insertion polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.govrsc.org For instance, coordination-insertion polymerization has been successfully employed for the copolymerization of ethylene (B1197577) with polar allylbenzene (B44316) monomers, a process that can be challenging due to the potential for catalyst deactivation. rsc.org The insights gained from such studies on related allyl compounds can be extrapolated to understand the potential polymerization behavior of this compound.

The incorporation of the 2-ethoxy-1,3-difluorophenyl group into a polymer backbone is anticipated to modify the properties of the resulting material significantly. The fluorine atoms can enhance the polymer's thermal stability and chemical resistance, while the ethoxy group can influence its solubility and processing characteristics. The specific substitution pattern of the difluorinated ring is also crucial in determining the electronic properties and intermolecular interactions of the polymer chains.

A series of novel cross-linkable allyl-containing fluorinated poly(phthalazinone ether)s have been prepared for optical waveguide applications, demonstrating the utility of incorporating allyl groups into fluorinated polymers to achieve desirable properties such as excellent solvent resistance and tunable glass transition temperatures. researchgate.net

Table 1: Potential Polymerization Methods for this compound

| Polymerization Method | Description | Potential Advantages |

| Coordination-Insertion Polymerization | A method often used for the polymerization of olefins, where the monomer inserts into a metal-ligand bond of the catalyst. | Can lead to polymers with controlled microstructures. |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization | A type of living radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. | Offers excellent control over polymer architecture. |

| Thiol-ene "Click" Chemistry | A highly efficient and versatile reaction between a thiol and an ene (alkene) group, often initiated by light or heat. | Can be used for post-polymerization modification or crosslinking. nih.gov |

Design of Fluorinated Organic Materials

The 1,3-difluoro-2-ethoxybenzene core of the title compound is a structural motif that is of significant interest in the design of fluorinated organic materials, particularly liquid crystals. The introduction of fluorine atoms into liquid crystal molecules can have a profound impact on their physical properties, such as dielectric anisotropy, optical anisotropy, and mesophase behavior. researchgate.netrsc.orgbiointerfaceresearch.com

Research on related compounds, such as 2,3-Difluoro-1-ethoxybenzene, has shown that such molecules can exhibit high optical anisotropy and strong negative dielectric anisotropy. These are critical properties for the development of advanced liquid crystal displays (LCDs). The presence of lateral fluorine substituents, as in the 1,3-difluoro arrangement, is known to reduce melting points and can enhance the stability of tilted smectic phases in some systems. biointerfaceresearch.com

The combination of the difluorinated aromatic core with the polymerizable allyl group in this compound opens up possibilities for the creation of fluorinated liquid crystal polymers. These materials combine the properties of liquid crystals with the processability and mechanical integrity of polymers, making them suitable for applications such as optical films and coatings.

The strategic placement of fluorine atoms and the ethoxy group on the benzene ring influences the molecule's dipole moment and polarizability, which in turn dictates the macroscopic properties of the resulting material. For instance, the introduction of lateral fluorine atoms can significantly alter the molecular packing and lead to the emergence of different liquid crystalline phases. mdpi.com

Table 2: Properties of a Structurally Related Compound: 2,3-Difluoro-1-ethoxybenzene

| Property | Value | Significance |

| Optical Anisotropy (Δn) | 0.22–0.33 | A high value is desirable for applications in liquid crystal displays, as it contributes to higher contrast ratios. |

| Dielectric Anisotropy (Δε) | -7.63 to -12.02 | A strong negative value is crucial for specific display modes like vertically aligned (VA) mode LCDs. |

It is important to note that while the data in Table 2 is for a structurally related isomer, it provides valuable insight into the potential properties that the 2-ethoxy-1,3-difluorophenyl moiety could impart to materials derived from this compound.

Q & A

Basic: What are the common synthetic routes for 5-Allyl-2-ethoxy-1,3-difluorobenzene?

Methodological Answer:

The synthesis typically begins with functionalization of a fluorinated benzene precursor. For example:

- Step 1: Start with 1,3-difluorobenzene. Introduce ethoxy and allyl groups via electrophilic substitution or transition-metal-catalyzed coupling.

- Step 2: Optimize allylation using palladium catalysts (e.g., Pd(OAc)₂) to ensure regioselectivity at the 5-position .

- Step 3: Purify via column chromatography and confirm structure using NMR and HRMS .

Advanced: How can regioselectivity be controlled during the allylation step?

Methodological Answer:

Regioselectivity is influenced by:

- Directing groups: Pre-functionalization with electron-donating groups (e.g., ethoxy) directs allylation to specific positions.

- Catalyst choice: Pd-based catalysts with bulky ligands (e.g., P(t-Bu)₃) favor para-allylation .

- Temperature control: Lower temperatures (0–25°C) reduce side reactions .

Basic: What spectroscopic methods are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify allyl (δ 5.0–6.0 ppm) and ethoxy (δ 1.3–1.5 ppm) groups. Fluorine substituents deshield adjacent protons .

- IR: Detect C-F stretches (1000–1300 cm⁻¹) and allyl C=C (1640–1680 cm⁻¹).

- HRMS: Confirm molecular ion ([M+H]⁺) and isotopic patterns for fluorine .

Advanced: How can researchers resolve contradictions in spectral data for fluorinated aromatics?

Methodological Answer:

- Cross-reference databases: Use NIST Chemistry WebBook for validated NMR/IR spectra .

- Computational validation: Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., Gaussian 16).

- Isotopic labeling: Synthesize deuterated analogs to confirm peak assignments .

Basic: What are the key stability concerns for this compound under oxidative conditions?

Methodological Answer:

Fluorinated aromatics are prone to:

- Oxidation of allyl groups: Forms carbonyl derivatives (e.g., ketones) under strong oxidants (e.g., KMnO₄).

- Degradation of ethoxy groups: Acidic conditions hydrolyze ethoxy to hydroxyl .

Stability Table:

| Condition | Major Product | Detection Method |

|---|---|---|

| O₂, UV light | 5-Carbonyl derivative | GC-MS |

| H₂O/H⁺, reflux | 2-Hydroxy-1,3-difluorobenzene | ¹H NMR |

Advanced: How does fluorination impact electronic properties and reactivity?

Methodological Answer:

- Electron-withdrawing effect: Fluorine decreases electron density at ortho/para positions, directing electrophiles to meta.

- Steric effects: Allyl groups introduce steric hindrance, slowing nucleophilic substitution.

- Reactivity studies: Use Hammett constants (σₘ = 0.34 for -F) to predict substituent effects .

Basic: What are the applications of this compound in medicinal chemistry?

Methodological Answer:

- Intermediate for heterocycles: Convert to benzimidazoles via condensation with aldehydes (e.g., using Na₂S₂O₅ in DMF) .

- Fluorine in drug design: Enhances metabolic stability and bioavailability .

Advanced: How to design experiments for studying degradation pathways?

Methodological Answer:

- Accelerated degradation studies: Expose compound to UV/H₂O₂ and analyze products via LC-MS.

- Isotope tracer methods: Use ¹⁸O-labeled H₂O to track hydrolysis mechanisms .

- Kinetic modeling: Fit degradation data to first-order models to determine rate constants .

Basic: What safety protocols are critical when handling fluorinated aromatics?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of volatile fluorides.

- PPE: Wear nitrile gloves and safety goggles; fluorine compounds can penetrate latex.

- Waste disposal: Neutralize acidic byproducts before disposal .

Advanced: How can computational methods predict reactivity of fluorinated aromatics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.